molecular formula C19H17IN4O3S B381638 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide CAS No. 385405-84-5

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide

Cat. No.: B381638
CAS No.: 385405-84-5
M. Wt: 508.3g/mol
InChI Key: QRSOEDLWYUONSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and an iodinated benzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Iodination of Benzamide: The iodination of the benzamide moiety is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Coupling Reactions: The final step involves coupling the pyrimidine-sulfonyl intermediate with the iodinated benzamide under suitable conditions, often using catalysts or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-chlorobenzamide
  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-bromobenzamide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where iodine’s reactivity and properties are advantageous.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O3S/c1-12-10-13(2)22-19(21-12)24-28(26,27)17-8-6-16(7-9-17)23-18(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSOEDLWYUONSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.